N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide
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Overview
Description
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Mechanism of Action
Target of Action
The compound N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide has been found to have anti-tubercular properties . The primary target of this compound is the DprE1 enzyme , which plays a crucial role in the survival and virulence of Mycobacterium tuberculosis .
Mode of Action
This compound interacts with its target, the DprE1 enzyme, resulting in the inhibition of the enzyme . This interaction disrupts the normal functioning of the enzyme, thereby inhibiting the growth and survival of the Mycobacterium tuberculosis .
Biochemical Pathways
The action of this compound affects the biochemical pathway involving the DprE1 enzyme . The inhibition of this enzyme disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to the death of the Mycobacterium tuberculosis .
Pharmacokinetics
The compound’s effectiveness against mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target and exert its effects .
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of the DprE1 enzyme . This inhibition disrupts the synthesis of arabinogalactan, leading to the death of the Mycobacterium tuberculosis .
Biochemical Analysis
Biochemical Properties
Similar benzothiazole derivatives have been evaluated for anti-inflammatory activity . These compounds were found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation
Cellular Effects
Based on the known anti-inflammatory properties of similar compounds, it can be hypothesized that this compound may influence cell function by modulating inflammatory pathways
Molecular Mechanism
Similar benzothiazole derivatives have been found to inhibit COX-1 and COX-2 enzymes, suggesting a potential mechanism of action
Preparation Methods
The synthesis of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide typically involves the coupling of substituted 2-amino benzothiazoles with tosylated acetic acid derivatives. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity .
Chemical Reactions Analysis
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide undergoes various chemical reactions, including:
Scientific Research Applications
Comparison with Similar Compounds
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide can be compared with other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-phenylacetamides: These compounds also exhibit anti-inflammatory and antimicrobial activities but differ in their structural features and specific biological targets.
N-(benzo[d]thiazol-2-yl)-2-morpholinoacetamides: Known for their anticancer properties, these derivatives have shown higher potency against certain cancer cell lines compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S2/c1-10-3-5-11(6-4-10)26(22,23)9-14(21)19-17-20-15-13(24-2)8-7-12(18)16(15)25-17/h3-8H,9H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEGYHXHGUKLFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(C=CC(=C3S2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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